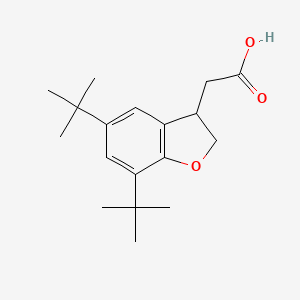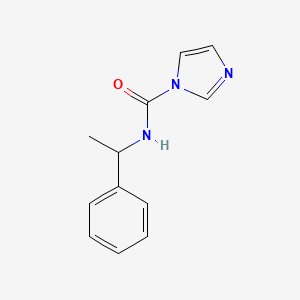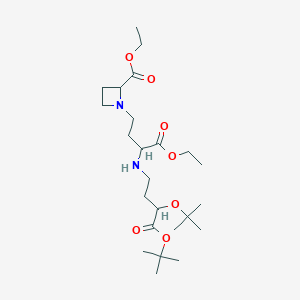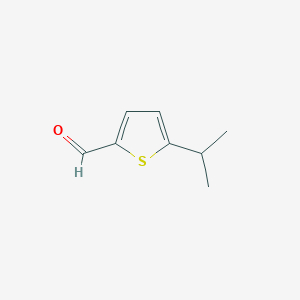
3'-Deoxy-3'-alpha-C-methylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxy-3’-alpha-C-methylcytidine is a nucleoside analog used primarily for nucleoside and nucleic acid modifications . This compound is characterized by its molecular formula C10H15N3O4 and a molecular weight of 241.24 g/mol . It is a synthetic derivative of cytidine, where the 3’ hydroxyl group is replaced by a hydrogen atom and a methyl group is added at the alpha position.
Preparation Methods
The synthesis of 3’-Deoxy-3’-alpha-C-methylcytidine involves several steps, typically starting with the protection of the hydroxyl groups of cytidine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using silyl or acyl protecting groups.
Deoxygenation: The 3’ hydroxyl group is replaced by a hydrogen atom through a deoxygenation reaction.
Methylation: The alpha position is methylated using a methylating agent such as methyl iodide under basic conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3’-Deoxy-3’-alpha-C-methylcytidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the nucleobase.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Methylating Agents: Methyl iodide, dimethyl sulfate.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3’-Deoxy-3’-alpha-C-methylcytidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of nucleic acid structure and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of nucleic acid-based therapeutics and diagnostics.
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’-alpha-C-methylcytidine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This compound targets specific enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases, and can inhibit their activity . The molecular pathways affected by this compound include those involved in DNA replication and transcription.
Comparison with Similar Compounds
3’-Deoxy-3’-alpha-C-methylcytidine can be compared with other nucleoside analogs, such as:
3’-Deoxycytidine: Lacks the 3’ hydroxyl group but does not have the alpha methyl group.
3’-Azido-3’-deoxythymidine (AZT): Contains an azido group at the 3’ position instead of a hydrogen atom.
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Contains a fluorine atom at the 2’ position and a methyl group at the alpha position.
The uniqueness of 3’-Deoxy-3’-alpha-C-methylcytidine lies in its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications.
Properties
IUPAC Name |
4-amino-1-[3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-6(4-14)17-9(8(5)15)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFLVJHTKMCKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1O)N2C=CC(=NC2=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11,16-Dihydroxy-1,2,13,17-tetramethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-one](/img/structure/B12289126.png)
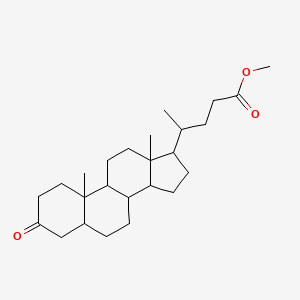
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate](/img/structure/B12289132.png)

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12289141.png)
![(S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B12289156.png)

